Researchers and QC labs face assay failure when substituting Methyl candesartan with generic API or analogs. As Candesartan Cilexetil Impurity I, this compound is mandatory for HPLC system suitability, accurate relative response factors, and regulatory batch release.
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Methyl candesartan (CAS 139481-69-9), structurally defined as a benzimidazole-7-carboxylate methyl ester, is a critical analytical and synthetic compound in cardiovascular drug manufacturing. Widely recognized in pharmacopeial monographs as Candesartan Cilexetil Impurity I, it serves as an indispensable reference standard for high-performance liquid chromatography (HPLC) method validation[1]. Beyond quality control, it functions as a highly specific intermediate in the synthesis of the active pharmaceutical ingredient (API) candesartan and in the development of radiolabeled positron emission tomography (PET) tracers targeting the angiotensin II type 1 (AT1) receptor [2]. Procurement is driven by its non-interchangeable role in regulatory compliance and its precisely characterized reactivity profile in complex synthetic workflows.
Generic substitution of Methyl candesartan with the bulk API (Candesartan), the commercial prodrug (Candesartan cilexetil), or close analogs like Ethyl candesartan is unviable in both analytical and synthetic workflows. In quality control, regulatory guidelines mandate the exact structural match to establish accurate relative response factors (RRF) and retention times; substituting Impurity I with another ester invalidates system suitability and batch release assays [1]. In radiochemistry, the free acid API lacks the necessary ester protection, leading to uncontrolled side reactions during complex click chemistry or methylation steps, making the specific methyl ester indispensable for achieving high radiochemical yields [2].
Methyl candesartan is strictly required as Impurity I for resolving the impurity profile of Candesartan Cilexetil. In reverse-phase HPLC, it exhibits a distinct retention time compared to the active API and other ester impurities. Its specific Relative Response Factor (RRF) must be used to accurately quantify degradation or synthetic byproducts in commercial batches [1].
| Evidence Dimension | Chromatographic retention and RRF in RP-HPLC |
| Target Compound Data | Distinct baseline resolution as Impurity I |
| Comparator Or Baseline | Candesartan Cilexetil (API) and Ethyl candesartan (Impurity) |
| Quantified Difference | Non-overlapping retention times and specific RRF values preventing cross-quantification |
| Conditions | RP-HPLC using acetonitrile/water/phosphoric acid mobile phase |
Essential for EP/USP compliance in API batch release; substituting it invalidates the analytical method.
Methyl candesartan and its tetrazole-protected derivatives act as critical intermediates for synthesizing [11C]methyl-candesartan and [18F]fluoropyridine-candesartan. Unlike the bulk API (candesartan free acid), the methyl ester allows for controlled radiolabeling (e.g., via CuAAC click chemistry for the 18F derivative) before final acid deprotection, yielding >97% radiochemical purity [1].
| Evidence Dimension | Radiosynthesis intermediate viability |
| Target Compound Data | Enables multi-step radiolabeling with >97% radiochemical purity post-deprotection |
| Comparator Or Baseline | Candesartan free acid |
| Quantified Difference | Free acid lacks the necessary protection scheme, leading to side reactions or poor radiochemical yield |
| Conditions | CuAAC click reaction followed by acid deprotection at 60 °C |
Enables the production of high-molar-activity PET tracers for renal and cardiovascular imaging.
When used as an intermediate to produce candesartan, the methyl ester requires strict temperature control during hydrolysis. Research indicates that while standard mild hydrolysis yields candesartan, exposure to HCl (1 N) at 90 °C for 1.5 hours causes unintended hydrolysis of the ethoxy group, converting it entirely to a cyclic urea derivative (TH4) [1].
| Evidence Dimension | Hydrolytic stability |
| Target Compound Data | Converts to cyclic urea (TH4) at 90 °C in 1 N HCl |
| Comparator Or Baseline | Standard mild hydrolysis conditions (e.g., 60-65 °C) |
| Quantified Difference | Shift from target API yield to complete degradation (TH4 byproduct) at elevated temperatures |
| Conditions | 1 N HCl at 90 °C for 1.5 hours |
Dictates strict process parameters for process chemists scaling up candesartan synthesis or deprotecting radiotracers.
Used directly in HPLC/LC-MS workflows for the quantitative determination of impurities in Candesartan Cilexetil batches, ensuring regulatory compliance during API release [1].
Procured as a precursor or intermediate for developing [11C] or [18F]-labeled AT1 receptor antagonists for in vivo imaging, leveraging its ester protection for high-yield click chemistry [2].
Utilized by process chemists to map degradation pathways (e.g., cyclic urea formation) and optimize hydrolysis conditions during API manufacturing [3].
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